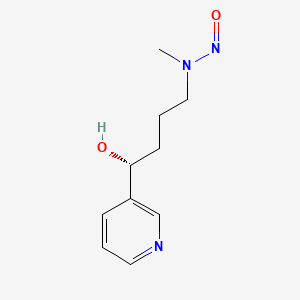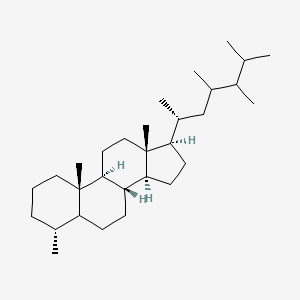
Avenoleic acid
Übersicht
Beschreibung
Avenoleic acid, also known as avenoleate, is a naturally occurring unsaturated fatty acid found in oat seed oil . It is a liquid with a colorless to pale yellow appearance . It has a lower melting and boiling point and can dissolve in organic solvents . In the pharmaceutical and cosmetic industries, avenoleic acid is widely used in skincare products . It has good moisturizing properties and can help protect the skin from environmental damage . Additionally, avenoleic acid has antioxidant and anti-inflammatory effects, which can help reduce skin inflammation and abnormal cell growth .
Synthesis Analysis
Avenoleic acid can be synthesized through various methods . A common method is extraction from plant oils, such as extracting avenoleic acid from oat seed oil .Molecular Structure Analysis
The chemical name of avenoleic acid is 9,12,15-tetracosenoic acid, and its molecular formula is C20H34O2 .Physical And Chemical Properties Analysis
Avenoleic acid is a liquid with a colorless to pale yellow appearance . It has a lower melting and boiling point and can dissolve in organic solvents .Wissenschaftliche Forschungsanwendungen
Anti-Fungal Properties
Avenoleic acid, derived from linoleic acid in oat seeds, has been identified as an oxylipin with anti-fungal properties . This compound is part of a pathway that catalyzes the oxidation of linoleic acid into a trihydroxy acid, which exhibits anti-fungal activity. The potential of avenoleic acid in developing anti-fungal agents, especially for agricultural applications, is significant.
Lipidomics in Cancer Research
In the field of cancer research, avenoleic acid has been utilized in lipidomics studies for the differential diagnosis of bladder cancer and renal cell carcinoma . Using LC-MS-based plasma metabolomics and lipidomics analyses, avenoleic acid was part of a metabolite panel that showed promising results in distinguishing between these two types of genitourinary cancers.
Role in Plant Defense Mechanisms
Avenoleic acid is involved in the lipoxygenase pathway in cereals, which plays a crucial role in plant defense mechanisms . The presence of avenoleic acid in the galactolipid fraction of oat seed lipids suggests its importance in the plant’s response to environmental stress and pathogens.
Structural Studies of Galactolipids
The structural determination of avenoleic acid has led to insights into the major molecular species of galactolipids containing this oxylipin . Understanding the structure and stereochemistry of avenoleic acid is essential for exploring its role in the integrity and function of plant cell membranes.
Metabolite Profiling for Disease Biomarkers
Avenoleic acid’s inclusion in metabolite profiling offers a potential for identifying disease biomarkers . Its presence in plasma samples can contribute to the development of non-invasive diagnostic tools for early detection and screening of diseases.
Enzymatic Transformations in Seed Lipids
Research on avenoleic acid has shed light on the enzymatic transformations it undergoes in cereal seeds . Enzymes like lipoxygenases, peroxygenases, and cytochrome P-450’s are responsible for converting linoleic acid into various oxylipins, including avenoleic acid, which may have implications for seed development and germination processes.
Wirkmechanismus
Target of Action
Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .
Mode of Action
Avenoleic acid interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .
Biochemical Pathways
The primary biochemical pathway affected by avenoleic acid is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .
Pharmacokinetics
Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .
Result of Action
At the molecular level, the action of avenoleic acid results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .
Action Environment
The efficacy and stability of avenoleic acid are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of avenoleic acid with its target enzymes .
: SpringerLink - Avenoleic Acid: A New Oxylipin from Oat Seeds
Eigenschaften
IUPAC Name |
(9Z,12Z,15R)-15-hydroxyoctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10-/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQXAWAWDWCIKG-SPSBLGDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C/C=C\C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233662 | |
| Record name | (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177931-23-6 | |
| Record name | (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











